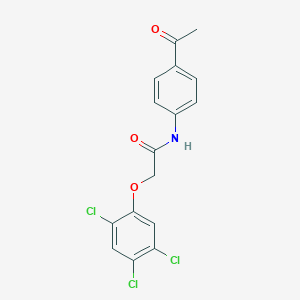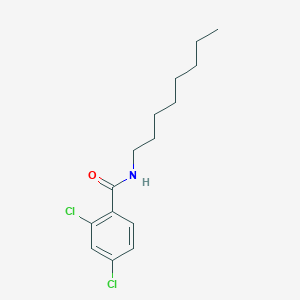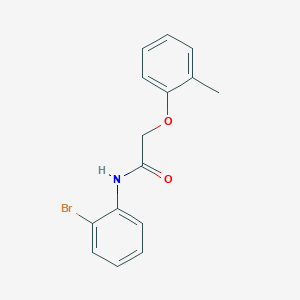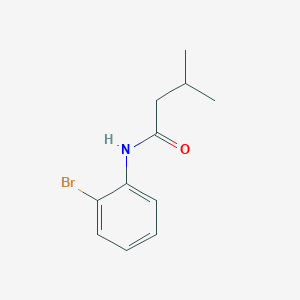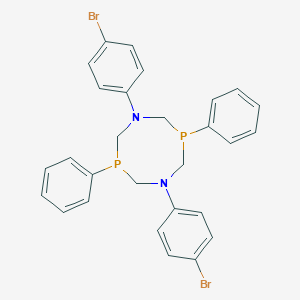
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane is a complex organophosphorus compound It features a unique structure with two bromophenyl groups and two diphenyl groups attached to a diaza-diphosphacyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane typically involves the reaction of 4-bromobenzaldehyde with diphenylphosphine and a suitable nitrogen source under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like toluene or THF. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phosphorus atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: Its potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Bis(4-chlorophenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
- 1,5-Bis(4-methylphenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
- 1,5-Bis(4-fluorophenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
Uniqueness
1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane is unique due to the presence of bromine atoms, which can participate in various substitution reactions, making it a versatile intermediate for further functionalization.
Propiedades
Fórmula molecular |
C28H26Br2N2P2 |
|---|---|
Peso molecular |
612.3g/mol |
Nombre IUPAC |
1,5-bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane |
InChI |
InChI=1S/C28H26Br2N2P2/c29-23-11-15-25(16-12-23)31-19-33(27-7-3-1-4-8-27)20-32(26-17-13-24(30)14-18-26)22-34(21-31)28-9-5-2-6-10-28/h1-18H,19-22H2 |
Clave InChI |
FPHCXOIDHDDRRV-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
SMILES canónico |
C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)
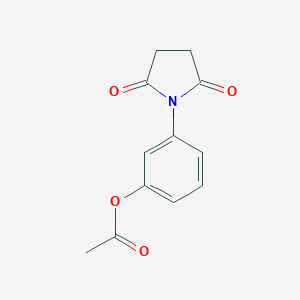
![1-(4-chlorophenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-5,5-dimethylimidazole-2-thione](/img/structure/B377399.png)
![3-Methyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377400.png)
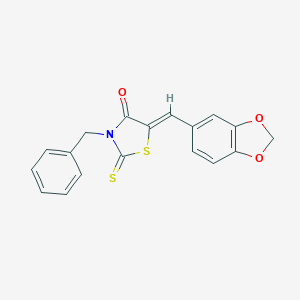
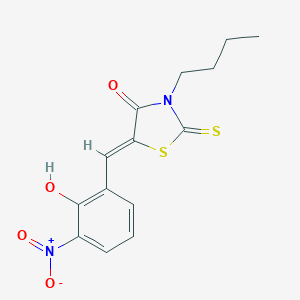
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B377406.png)
![1-[(4-Butylphenyl)amino]-4-(methylamino)anthracene-9,10-dione](/img/structure/B377407.png)
![2-{[4-(diethylamino)phenyl]imino}-3-oxo-N,3-diphenylpropanamide](/img/structure/B377408.png)
![1-phenyl-3-[(Z)-1-phenylpropylideneamino]urea](/img/structure/B377410.png)
